molecular formula C5H8N2O3S B1436311 N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide CAS No. 1698589-38-6

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide

Cat. No.: B1436311
CAS No.: 1698589-38-6
M. Wt: 176.2 g/mol
InChI Key: LCLZLZKOVINVME-UHFFFAOYSA-N
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Description

N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide: is a chemical compound with the molecular formula C5H8N2O3S and a molecular weight of 176.19 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is used primarily in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide typically involves the reaction of methanesulfonamide with an appropriate oxazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

Chemistry: In chemistry, N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .

Medicine: It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows the compound to form non-covalent interactions, including hydrogen bonding and van der Waals forces, with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,2-oxazol-5-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c1-11(8,9)7-4-5-2-3-6-10-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLZLZKOVINVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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